7-Chloro-8-fluoroquinoline

Vue d'ensemble

Description

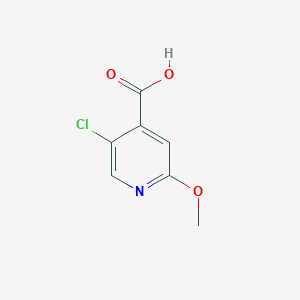

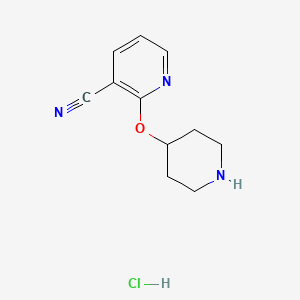

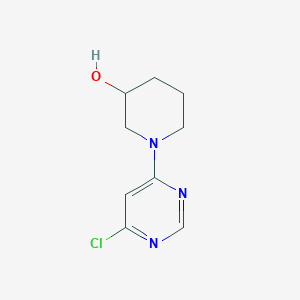

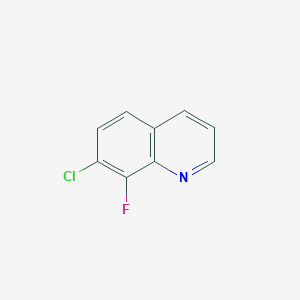

7-Chloro-8-fluoroquinoline is a chemical compound with the molecular formula C9H5ClFN . It has a molecular weight of 181.6 and is typically found in the form of a powder . The IUPAC name for this compound is 7-chloro-8-fluoroquinoline .

Molecular Structure Analysis

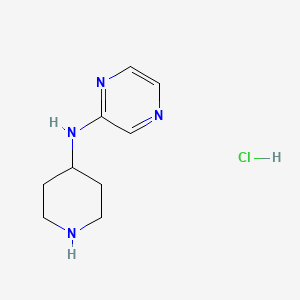

The molecular structure of 7-Chloro-8-fluoroquinoline can be represented by the InChI code 1S/C9H5ClFN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H . This code provides a unique representation of the compound’s molecular structure. The compound has 0 hydrogen bond donors and 1 hydrogen bond acceptor .

Physical And Chemical Properties Analysis

7-Chloro-8-fluoroquinoline is a compound with a density of 1.4±0.1 g/cm³ . It has a boiling point of 279.6±20.0 °C at 760 mmHg . The compound has a molar refractivity of 47.1±0.3 cm³ and a polar surface area of 13 Ų .

Applications De Recherche Scientifique

Medicinal Chemistry: Antibacterial Agents

7-Chloro-8-fluoroquinoline serves as a core structure in the synthesis of fluoroquinolones, a class of antibacterial agents. These compounds are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The incorporation of chlorine and fluorine atoms into the quinoline ring enhances the compound’s ability to interfere with bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication .

Material Science: Liquid Crystal Components

In material science, 7-Chloro-8-fluoroquinoline is utilized in the development of liquid crystals. The molecular structure of fluorinated quinolines, including their steric and electronic properties, makes them suitable for creating liquid crystal displays with improved thermal stability and electro-optical properties .

Chemical Synthesis: Building Blocks

This compound is a valuable building block in chemical synthesis. Its reactive sites allow for various substitutions and functionalizations, enabling the creation of a wide array of derivatives with potential applications in different chemical industries .

Analytical Chemistry: Chromatographic Studies

7-Chloro-8-fluoroquinoline can be used in analytical chemistry as a standard or reference compound in chromatographic studies. Its unique retention characteristics under various chromatographic conditions help in the method development for detecting, quantifying, and purifying related compounds .

Industrial Applications: Agrochemicals

The structural motif of 7-Chloro-8-fluoroquinoline is found in certain agrochemicals. Its derivatives may exhibit herbicidal or pesticidal activities, providing a chemical basis for the development of new products to protect crops and increase agricultural productivity .

Environmental Applications: Pollutant Degradation

Research into the environmental applications of 7-Chloro-8-fluoroquinoline includes its potential role in the degradation of pollutants. Its chemical properties might be harnessed in advanced oxidation processes to break down hazardous organic compounds in water and soil, aiding in environmental remediation efforts .

Mécanisme D'action

Target of Action

It is known that quinolines, the family to which this compound belongs, often target bacterial enzymes such as gyrase and topoisomerase iv . These enzymes are crucial for bacterial DNA replication, making them effective targets for antibacterial drugs .

Mode of Action

Quinolines typically work by inhibiting the aforementioned enzymes, preventing bacterial dna supercoiling and thus halting replication .

Biochemical Pathways

By inhibiting bacterial enzymes like gyrase and topoisomerase iv, quinolines disrupt the dna replication process, which is a critical pathway for bacterial growth and proliferation .

Pharmacokinetics

It is known that the incorporation of a fluorine atom into azaaromatics, such as quinolines, can enhance the biological activity of fluorinated compounds .

Result of Action

Given its likely targets and mode of action, it can be inferred that this compound would lead to the inhibition of bacterial growth and proliferation by disrupting dna replication .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can generally impact the effectiveness and stability of chemical compounds .

Safety and Hazards

While specific safety and hazard information for 7-Chloro-8-fluoroquinoline is not available, it’s important to handle all chemical compounds with care. Avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Propriétés

IUPAC Name |

7-chloro-8-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJPQDMKHLGGQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Cl)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672343 | |

| Record name | 7-Chloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-8-fluoroquinoline | |

CAS RN |

1133116-09-2 | |

| Record name | 7-Chloro-8-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133116-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B1418792.png)

![6-Chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418797.png)